molecular formula C7H6Cl2O2S B1584903 3-Chloro-4-methylbenzenesulfonyl chloride CAS No. 42413-03-6

3-Chloro-4-methylbenzenesulfonyl chloride

Cat. No.: B1584903
CAS No.: 42413-03-6
M. Wt: 225.09 g/mol
InChI Key: GNYVVCRRZRVBDD-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .

Preparation Methods

3-Chloro-4-methylbenzenesulfonyl chloride can be synthesized from 4-methylbenzenesulfonyl chloride through a chlorination process. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring . Industrial production methods often employ similar chlorination techniques, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-Chloro-4-methylbenzenesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .

Comparison with Similar Compounds

3-Chloro-4-methylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.

Properties

IUPAC Name

3-chloro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYVVCRRZRVBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50962462
Record name 3-Chloro-4-methylbenzene-1-sulfonyl chloride
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Molecular Weight

225.09 g/mol
Source PubChem
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CAS No.

42413-03-6
Record name 3-Chloro-4-methylbenzenesulfonyl chloride
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Record name 2-Chloro-p-toluenesulfochloride
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Record name 3-Chloro-4-methylbenzene-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

576 g (3 mol) of 4-methylbenzenesulfonyl chloride are melted in a chlorination apparatus. After addition of 7 g of iron(III) chloride and 2 g of iodine, elemental chlorine is passed in (5 l Cl2 /h) at from 75° to 80° C. until 100% chlorination is achieved (GC analysis).
Quantity
576 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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